Succinyldithiocholine

Description

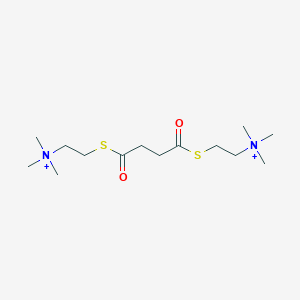

Structure

2D Structure

3D Structure

Properties

CAS No. |

15196-10-8 |

|---|---|

Molecular Formula |

C14H30N2O2S2+2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethylsulfanyl]butanoyl]sulfanylethyl]azanium |

InChI |

InChI=1S/C14H30N2O2S2/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 |

InChI Key |

UFPJLFHIAWIYIW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |

Synonyms |

succinyldithiocholine succinyldithiocholine diiodide |

Origin of Product |

United States |

Enzymatic Hydrolysis Mechanisms of Succinyldithiocholine by Cholinesterases

Butyrylcholinesterase-Mediated Hydrolysis of Succinyldithiocholine

Butyrylcholinesterase (BChE), a serine hydrolase found in plasma, efficiently catalyzes the hydrolysis of this compound. nih.gov The enzyme's structure features a deep and narrow active-site gorge, approximately 20 Å deep, at the bottom of which lies the catalytic triad (B1167595) of amino acid residues essential for its function. nih.govnih.gov The hydrolysis process involves the sequential cleavage of the two ester bonds in the this compound molecule.

Detailed Acylation and Deacylation Stages in this compound Hydrolysis

The hydrolysis of this compound by BChE follows a classic two-stage mechanism characteristic of serine hydrolases, involving acylation and deacylation. nih.govmdpi.com

Binding and Acylation: Molecular modeling suggests a multi-step binding process. The this compound molecule, which has two positively charged quaternary ammonium (B1175870) groups, first enters the active site gorge. nih.govacs.org It initially interacts with residues at the peripheral anionic site (P-site) near the rim of the gorge, specifically Aspartate 70 (Asp70) and Tryptophan 82 (Trp82). nih.govnih.govnih.gov Following this initial binding, the substrate molecule moves deeper into the gorge and orients itself within the acylation site (A-site), positioning one of its ester carbonyl carbons for a nucleophilic attack by the hydroxyl group of the catalytic Serine 198 (Ser198). nih.govnih.govacs.org This attack forms a tetrahedral intermediate, which then collapses, leading to the acylation of Ser198 and the release of the first thiocholine (B1204863) molecule. nih.gov This leaves a succinyl-monothiocholine moiety covalently bonded to the enzyme, forming an acyl-enzyme intermediate.

Deacylation: The acylation stage is followed by deacylation, which regenerates the free enzyme. A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. nih.gov This reaction, facilitated by the catalytic triad, forms a second tetrahedral intermediate. This intermediate subsequently breaks down, cleaving the covalent bond between the succinyl group and Ser198. This releases the succinylmonothiocholine and restores the enzyme to its active state, ready for another catalytic cycle.

Proton Transfer Mechanisms in Catalytic Hydrolysis (e.g., Double-Proton-Transfer)

The catalytic activity of the BChE active site relies on a sophisticated proton transfer network mediated by its catalytic triad, which consists of Serine 198, Histidine 438, and Glutamate 325. nih.govnih.gov During the hydrolysis of substrates like this compound, a double-proton-transfer mechanism is employed in both the acylation and deacylation stages. nih.govacs.orgnih.gov

In the acylation phase, as the Ser198 hydroxyl group attacks the substrate's carbonyl carbon, its proton is transferred to the imidazole (B134444) nitrogen of His438, which acts as a general base catalyst. nih.gov The now-negatively charged Ser198 becomes a potent nucleophile. The collapse of the tetrahedral intermediate is facilitated by His438, now acting as a general acid, donating a proton to the leaving group (the oxygen of the first thiocholine), enabling its departure. nih.gov A similar double-proton-transfer occurs during deacylation, where His438 first activates the attacking water molecule by abstracting a proton, and then donates a proton back to Ser198 to regenerate the enzyme. acs.org

Comparison of Acetylcholinesterase and Butyrylcholinesterase Hydrolysis of this compound

While structurally related, acetylcholinesterase (AChE) and BChE exhibit significant differences in their catalytic activity towards this compound. These differences stem from variations in the architecture of their active site gorges. nih.gov The active site gorge of BChE is larger and contains more aliphatic residues compared to the gorge of AChE, which is lined with more aromatic residues. mdpi.com This structural distinction allows BChE to accommodate bulkier substrates like this compound more effectively.

Consequently, BChE hydrolyzes this compound at a clinically significant rate, whereas AChE hydrolyzes it very slowly or not at all. Another key difference lies in the rate-limiting step of catalysis for choline (B1196258) esters. For BChE, acylation is the rate-limiting step, whereas for AChE, deacylation is rate-limiting. nih.govmdpi.com

Influence of Enzyme Mutants on this compound Hydrolysis Kinetics

Genetic variants of BChE can dramatically alter the kinetics of this compound hydrolysis. The most well-studied is the "atypical" variant, which results from a point mutation substituting Glycine (B1666218) for Aspartate at position 70 (D70G). nih.govumich.edu Asp70 is a key residue in the peripheral anionic site at the entrance of the active site gorge. nih.gov

This single amino acid change leads to a profound decrease in the enzyme's affinity for this compound. nih.govumich.edu Research has shown that the D70G mutation causes a nearly 100-fold increase in the Michaelis constant (Kₘ) for this compound, while the maximal velocity (k_cat) remains unchanged. nih.gov The significant effect on Kₘ is because the doubly-charged this compound molecule is proposed to interact with the negatively charged Asp70 at two distinct points during its binding and orientation process. nih.govresearchgate.net The removal of this charge in the D70G mutant severely impairs this binding, thus explaining the large increase in Kₘ. nih.gov In contrast, substrates with only a single positive charge experience only a 10-fold increase in Kₘ with this mutant. nih.gov

Other mutations, known as "silent" variants, can also exist, such as the p.Val204Asp mutation, which disrupts the catalytic triad's functionality, leading to a complete loss of enzyme activity. plos.org

Substrate Specificity and Kinetic Parameters of Succinyldithiocholine with Cholinesterases

Determination of Michaelis-Menten Kinetics for Succinyldithiocholine

The hydrolysis of this compound by human plasma cholinesterase does not follow simple Michaelis-Menten kinetics across all concentrations. Instead, research has demonstrated a more complex kinetic profile, suggesting the presence of more than one binding site or catalytic process.

Studies on the kinetic properties of cholinesterase in plasma have revealed that this compound is hydrolyzed at two distinct sites. nih.gov These sites are characterized by different Michaelis constants (Km) and maximum velocities (Vmax):

A low-Km site with a high affinity for the substrate (Km1 11.4 +/- 3.3 µM) and a Vmax of 0.06 µmol/min/ml. nih.gov

A high-Km site with a lower affinity (Km2 132.4 +/- 14.8 µM) and a higher Vmax of 0.107 µmol/min/ml. nih.gov

Interestingly, when purified cholinesterase was studied, the high-Km site (Km2) was absent, indicating that another component in plasma, which is not albumin, may be responsible for the hydrolysis at higher substrate concentrations. nih.gov The hydrolysis at clinically relevant low concentrations (around 20 µM) is directly related to plasma cholinesterase activity. nih.gov The complex kinetics suggest a multi-step interaction, potentially involving the formation of several enzyme-substrate intermediates before the final acyl-enzyme intermediate is formed. researchgate.net

| Kinetic Site | Michaelis Constant (Km) | Maximum Velocity (Vmax) |

|---|---|---|

| Low-Km Site (Km1) | 11.4 +/- 3.3 µM | 0.06 µmol/min/ml |

| High-Km Site (Km2) | 132.4 +/- 14.8 µM | 0.107 µmol/min/ml |

Influence of Substrate Concentration on Cholinesterase Activity with this compound

The concentration of this compound significantly influences the observed catalytic activity of cholinesterases. The existence of two distinct kinetic sites means that the rate of hydrolysis does not increase linearly with substrate concentration in a simple hyperbolic fashion as predicted by the standard Michaelis-Menten model. nih.govmdpi.com

At low concentrations of this compound (e.g., below ~20 µM), the reaction is primarily governed by the high-affinity, low-Km site of cholinesterase. nih.gov As the substrate concentration increases, the low-affinity, high-Km site becomes more involved in the hydrolysis. nih.gov This biphasic kinetic behavior is a hallmark of the interaction between this compound and plasma cholinesterases. In contrast to some substrates like butyrylthiocholine (B1199683) which can cause substrate activation at intermediate concentrations and slight inhibition at very high concentrations, the kinetics of this compound are characterized by this dual-site hydrolysis model. nih.govnih.gov The use of this compound in assays is highly accurate for discriminating between subjects with normal and sensitive phenotypes to succinylcholine (B1214915). nih.gov

Comparative Kinetic Analysis with Other Choline (B1196258) Esters and Thiocholine (B1204863) Analogues

The kinetic parameters of this compound hydrolysis are distinct when compared to other choline esters and thiocholine analogues used to characterize cholinesterase activity. These differences in substrate specificity and catalytic efficiency are fundamental to understanding the enzyme's function and for selecting appropriate diagnostic substrates.

For instance, acetylthiocholine (B1193921) and butyrylthiocholine are also hydrolyzed at two sites by both plasma and purified cholinesterase. nih.gov However, the specific Km values differ. For some genetic variants, like the fluoride-2 variant, the Km values for acetylthiocholine and this compound at low concentrations were found to be 2 to 6-fold higher than for the usual enzyme, while no difference was seen with benzoylcholine. researchgate.net This highlights that structural differences between the substrates, such as the dicarboxylic nature of this compound versus the monocarboxylic nature of acetylthiocholine and butyrylthiocholine, influence their binding affinity and catalytic processing by different forms of the enzyme.

The method using this compound as a substrate has demonstrated the highest accuracy in identifying individuals sensitive to succinylcholine when compared to methods using propionylthiocholine, butyrylthiocholine, or benzoylcholine. nih.govresearchgate.net

| Substrate | Enzyme/Variant | Kinetic Parameter (Km) | Reference |

|---|---|---|---|

| This compound (Low affinity site) | Plasma Cholinesterase | 132.4 +/- 14.8 µM | nih.gov |

| This compound (High affinity site) | Plasma Cholinesterase | 11.4 +/- 3.3 µM | nih.gov |

| This compound | Fluoride-2 Variant | 2-6 fold higher Km at low concentrations vs. usual BChE | researchgate.net |

| Acetylthiocholine | Fluoride-2 Variant | 2-6 fold higher Km at low concentrations vs. usual BChE | researchgate.net |

| Benzoylcholine | Fluoride-2 Variant | 5 µM (Indistinguishable from usual BChE) | researchgate.net |

| Butyrylthiocholine | Human Butyrylcholinesterase | 0.10 mM | nih.gov |

Impact of Cholinesterase Genetic Variants on this compound Hydrolysis Rates

Genetic variants of the butyrylcholinesterase (BChE) gene can lead to the production of enzymes with altered structures and catalytic properties, significantly impacting the rate of this compound hydrolysis. nih.govumich.edu These variants are a primary cause of prolonged muscle paralysis in individuals receiving standard doses of succinylcholine. nih.gov

Atypical Cholinesterase : This is one of the most common variants associated with succinylcholine sensitivity. nih.govumich.edu It results from a point mutation (Asp70Gly) that removes a negatively charged aspartic acid residue from the enzyme's peripheral anionic site. nih.govresearchgate.net This change reduces the enzyme's affinity for positively charged substrates like this compound. nih.govcitius.technology Consequently, individuals homozygous for this variant hydrolyze the substrate at a much slower rate. nih.gov

Fluoride-Resistant Variants : These variants, such as the Gly390Val mutation, also exhibit altered kinetics. researchgate.net Studies on the fluoride-2 variant showed a 2 to 6-fold increase in the Km for this compound at low concentrations, indicating reduced binding affinity compared to the usual enzyme. researchgate.net

Silent Variants : Some mutations, like a frameshift at glycine (B1666218) 117, result in the production of no active enzyme. nih.gov Individuals with these "silent" genes have extremely low or undetectable cholinesterase activity and are unable to hydrolyze this compound or succinylcholine effectively. nih.gov

Newfoundland Variant : A rare variant discovered in a Newfoundland family (CHE1*NFLD) shows a high percentage of inhibition by dibucaine (B1670429), particularly when this compound is the substrate. It is postulated that this variant also has a reduced affinity for succinylcholine. nih.gov

The differential hydrolysis of this compound by these genetic variants forms the basis of diagnostic tests that use the substrate, often in combination with inhibitors like dibucaine, to phenotype individuals and predict their response to succinylcholine. nih.govresearchgate.net

| Variant Name | Molecular Change | Effect on this compound/Succinylcholine Hydrolysis | Reference |

|---|---|---|---|

| Atypical | Asp70Gly | Reduced affinity for positively charged substrates, leading to slower hydrolysis. | nih.govresearchgate.net |

| Fluoride-Resistant (e.g., F2) | Gly390Val | Reduced affinity (higher Km) for this compound at low concentrations. | researchgate.net |

| Silent | Frameshift at Gly117 | No active enzyme produced; inability to hydrolyze substrate. | nih.gov |

| K Variant | Ala539Thr | ~33% lower overall enzyme activity. | nih.gov |

| Newfoundland | Allele at locus 1 | Postulated reduced affinity for succinylcholine; high inhibition by dibucaine with this compound as substrate. | nih.gov |

Molecular Recognition and Binding Interactions of Succinyldithiocholine with Cholinesterases

Active Site Architecture and Succinyldithiocholine Binding within Cholinesterase Gorges

The active site of cholinesterases is not a simple surface but a deep and narrow gorge, approximately 20 Å deep, leading to the catalytic machinery at its base. mdpi.comacs.org This gorge is lined with numerous amino acid residues that play crucial roles in guiding and binding substrates like this compound. mdpi.comcitius.technology The initial interaction of positively charged substrates occurs at the peripheral anionic site (PAS) located at the entrance of the gorge. mdpi.comcitius.technology From there, the substrate translocates down the gorge to the catalytic active site (CAS) near the bottom. mdpi.com

The gorge's architecture is not rigid; it can undergo conformational changes to accommodate different ligands. mdpi.com In human butyrylcholinesterase (BChE), the active site gorge has a volume of approximately 500 ų, which is larger than that of acetylcholinesterase (AChE) at 300 ų. mdpi.comnih.gov This difference in size is partly due to the substitution of several aromatic residues in AChE with smaller aliphatic residues in BChE, resulting in a deeper gorge in the latter. encyclopedia.pub This structural distinction allows BChE to bind a wider variety of substrates, including the bulky this compound molecule. encyclopedia.pub

Molecular modeling and dynamics studies suggest that this compound, with its two positive charges, can bind in consecutive orientations within the active site gorge of BChE. acs.orgacs.orgnih.gov This multi-step binding process is crucial for its proper positioning and subsequent hydrolysis. The binding involves a series of interactions with key residues lining the gorge, ultimately leading to a productive alignment with the catalytic triad (B1167595). acs.org

Specific Amino Acid Residue Interactions in this compound Binding

The binding of this compound within the cholinesterase gorge is not a random event but a highly specific process mediated by interactions with key amino acid residues. These interactions are critical for the affinity and catalytic processing of this bisquaternary substrate.

Role of Aspartate 70 in Butyrylcholinesterase-Succinyldithiocholine Binding

Aspartate 70 (Asp70), located at the rim of the active site gorge, is a key component of the peripheral anionic site (PAS) in human butyrylcholinesterase (BChE). acs.orgacs.orgnih.gov It is situated approximately 12 Å from the catalytic serine (Ser198) at the bottom of the gorge. acs.orgacs.orgnih.gov Research has shown that Asp70 plays a significant role in the initial binding of positively charged substrates. citius.technology

A mutation of Asp70 to a neutral glycine (B1666218) (D70G), as seen in the atypical variant of human BChE, leads to a significant decrease in the enzyme's affinity for this compound. acs.orgacs.orgnih.gov Specifically, this mutation results in a 100-fold increase in the Michaelis constant (Km) for substrates with two positive charges, like this compound, compared to a 10-fold increase for substrates with a single positive charge. acs.orgacs.orgnih.gov This suggests that this compound interacts with Asp70 at two distinct points or in two separate complexes during its journey into the active site. acs.orgacs.orgnih.gov The interaction with Asp70 is thought to be a crucial first step, guiding the substrate into the gorge. acs.org

It is proposed that the binding of this compound involves the formation of multiple enzyme-substrate intermediates, with Asp70 playing a role in the initial encounters. acs.orgacs.orgnih.gov The interaction between Asp70 and the positively charged this compound is not a simple charge-charge interaction but likely involves conformational changes within the enzyme. acs.org

Role of Tryptophan 82 in Butyrylcholinesterase-Succinyldithiocholine Binding

Tryptophan 82 (Trp82) is another critical residue, located within the catalytic anionic site (CAS) of butyrylcholinesterase (BChE), and is considered the primary anionic site responsible for stabilizing the positively charged choline (B1196258) group of substrates. acs.org This residue is essential for the proper binding and alignment of charged substrates within the active site for catalysis. acs.org

Mutagenesis studies where Trp82 was replaced with alanine (B10760859) (W82A) have demonstrated its profound importance. acs.org The W82A mutant of BChE was found to be completely unable to hydrolyze this compound, highlighting the critical role of Trp82 in binding this bisquaternary substrate. acs.org The affinity for other positively charged substrates was also dramatically weakened in this mutant. acs.org This indicates that the cation-π interactions between the aromatic ring of Trp82 and the quaternary ammonium (B1175870) groups of this compound are fundamental for its binding and subsequent hydrolysis. mdpi.comacs.org The Ω-loop, a polypeptide segment, connects Trp82 in the CAS to Asp70 at the peripheral site, suggesting a structural and functional linkage between these two important residues. mdpi.comacs.org

The interaction of this compound with Trp82 is a key step in the catalytic process, ensuring the substrate is correctly positioned relative to the catalytic serine. acs.org The inability of the W82A mutant to process this compound underscores the essential nature of this interaction. acs.org

Contributions of Other Active Site Residues to this compound Recognition

While Aspartate 70 and Tryptophan 82 are central to the binding of this compound, other residues within the active site of butyrylcholinesterase (BChE) also contribute to this process. These include residues in both the peripheral anionic site (PAS) and the catalytic active site (CAS).

Research has pointed to the involvement of Tyr332, another residue in the PAS, in the binding and hydrolysis of substrates. citius.technology There is evidence of interaction between Asp70 and Tyr332, which together influence the functional architecture of the active site gorge. citius.technologynih.gov Mutations of Tyr332 have been shown to affect substrate activation, indicating its role in the catalytic process. nih.gov

Within the CAS, residues such as Glu197 and Trp231 have also been investigated. acs.org While a mutation of Glu197 to glycine (E197G) resulted in a 10-fold increase in the Km for this compound, this contribution is considered minor compared to the dramatic effect of mutating Trp82. acs.org The mutation of Trp231 to alanine (W231A) led to a slight weakening of affinity for monoquaternary substrates and a more significant reduction in the catalytic rate (kcat), suggesting its role in organizing the catalytically important residues. acs.org

The following table summarizes the effects of mutations of key residues on the kinetics of this compound hydrolysis by human BChE, as reported in a study by Masson et al. (1997).

| Mutant | Km (mM) for this compound | kcat (min-1) for this compound |

| Wild Type | 0.3 | 15,000 |

| D70G | 30 | 15,000 |

| W82A | >4 (No hydrolysis observed) | - |

| E197G | 30 | 15,000 |

| W231A | 0.8 | 4,000 |

| Y332A | 0.7 | 45,000 |

| Data from Masson, P., et al. (1997). Role of aspartate 70 and tryptophan 82 in binding of this compound to human butyrylcholinesterase. Biochemistry, 36(8), 2266-2277. |

Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) Interactions with this compound

The binding of this compound to cholinesterases is a dynamic process involving sequential interactions with two key regions within the active site gorge: the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS). mdpi.comcitius.technology

The PAS, located at the rim of the gorge, serves as the initial recognition and binding site for cationic substrates like this compound. mdpi.comnih.gov In human butyrylcholinesterase (BChE), key residues of the PAS include Aspartate 70 (D70) and Tyrosine 332 (Y332). citius.technologynih.gov These residues are thought to guide the positively charged substrate into the narrow gorge. acs.org The interaction at the PAS is transient, and from here, the substrate moves deeper into the gorge towards the CAS. mdpi.com

The CAS is situated at the bottom of the gorge and contains the catalytic machinery of the enzyme, including the catalytic triad. mdpi.com A crucial component of the CAS for binding charged substrates is Tryptophan 82 (W82) in BChE. mdpi.comacs.org This residue forms cation-π interactions with the quaternary ammonium groups of this compound, which are vital for stabilizing the substrate in the correct orientation for hydrolysis. mdpi.comacs.org

The PAS and CAS are not independent entities but are structurally and functionally interconnected, in part by the Ω-loop. mdpi.com This loop connects D70 at the PAS with W82 in the CAS. mdpi.com This connection suggests that binding events at the PAS can influence the conformation and reactivity of the CAS. mdpi.com For a bisquaternary substrate like this compound, it is proposed that it interacts with both the PAS and the CAS. acs.org The initial interaction likely occurs at the PAS, followed by a deeper binding within the gorge where one of the quaternary groups interacts with the CAS (specifically Trp82), while the other may still have interactions with residues closer to the gorge entrance. acs.org This dual-site interaction is thought to explain the significant impact of mutations at both the PAS (D70G) and the CAS (W82A) on the binding and hydrolysis of this compound. acs.org

Conformational Changes in Cholinesterases Induced by this compound Binding

The binding of this compound to cholinesterases is not a simple lock-and-key mechanism but rather an induced-fit process that involves conformational changes in the enzyme. nih.govfrontiersin.org These structural alterations are crucial for accommodating the substrate and facilitating the catalytic process.

Molecular modeling and molecular dynamics simulations have suggested that the binding of succinyldicholine, a closely related compound, can induce a conformational change in the omega (Ω) loop of butyrylcholinesterase (BChE). acs.orgacs.org This loop is a critical structural element that connects the peripheral anionic site (PAS) at the entrance of the gorge to the catalytic anionic site (CAS) at the bottom. mdpi.com Specifically, the formation of an enzyme-substrate complex can trigger a conformational shift involving Aspartate 70 (Asp70) and Tryptophan 82 (Trp82), two key residues for this compound binding. acs.orgacs.org

Furthermore, studies involving mutations at the PAS, specifically of residues D70 and Y332, have provided evidence for induced conformational changes in the active site gorge of BChE. nih.gov Double mutations at these sites were found to alter both substrate binding and the acylation step of the enzyme, suggesting a complex interplay and communication between the peripheral site and the catalytic machinery. nih.gov This indicates that the binding of a substrate at the PAS can trigger allosteric effects that propagate down the gorge to the active site. mdpi.com

The conformational plasticity of cholinesterases allows them to adapt to various ligands, including substrates and inhibitors. mdpi.com The binding of this compound likely initiates a cascade of subtle structural adjustments within the active site gorge, optimizing the positioning of the substrate for efficient hydrolysis by the catalytic triad.

Computational and Structural Modeling of Succinyldithiocholine Enzyme Complexes

Molecular Docking Simulations of Succinyldithiocholine with Cholinesterases

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govencyclopedia.pub In the context of this compound, docking simulations have been instrumental in identifying key amino acid residues within the active site gorge of cholinesterases that are crucial for its binding.

Studies have focused on human butyrylcholinesterase (BChE), revealing the importance of specific residues in accommodating this compound. nih.govmdpi.com Key interactions often involve the catalytic triad (B1167595) (Ser198, His438, and Glu325 in human BChE) and residues within the peripheral anionic site (PAS). nih.govacs.org For instance, research has highlighted the roles of Aspartate 70 and Tryptophan 82 in the binding of this compound to human BChE. nih.govmdpi.com The quaternary ammonium (B1175870) groups of this compound are thought to interact with aromatic residues lining the gorge, such as Trp82, through cation-π interactions. mdpi.comfrontiersin.org

The volume and composition of the active site gorge differ between acetylcholinesterase (AChE) and BChE, with BChE having a larger gorge, which influences their substrate specificity. nih.govmdpi.com Docking studies help to visualize and analyze how the larger this compound molecule fits within the more accommodating active site of BChE compared to the narrower gorge of AChE. nih.govmdpi.com

Table 1: Key Residues in Human Butyrylcholinesterase (BChE) Involved in this compound Binding Identified by Molecular Docking

| Residue | Location/Role | Type of Interaction |

| Asp70 | Peripheral Anionic Site (PAS) | Electrostatic |

| Trp82 | Acyl-binding pocket / Part of the Ω-loop | Cation-π, Hydrophobic |

| Ser198 | Catalytic Triad | Covalent bond formation (during hydrolysis) |

| His438 | Catalytic Triad | General acid-base catalysis |

| Glu325 | Catalytic Triad | Stabilizes His438 |

Molecular Dynamics Simulations of this compound-Cholinesterase Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-cholinesterase complex, revealing the flexibility of both the ligand and the enzyme and the stability of their interactions over time. nih.govencyclopedia.pub These simulations have been crucial in understanding the conformational changes that occur upon binding and during the catalytic process. nih.govencyclopedia.pubacs.orgresearchgate.net

MD simulations of human BChE have shown that the entrance to the active site gorge, including the flexible omega loop, allows for the entry and positioning of substrates like this compound. nih.gov The simulations reveal significant conformational flexibility, particularly in the peripheral anionic site (PAS), which is important for guiding charged ligands into the active site. nih.gov

A key finding from MD simulations is the proposed two-step binding process for substrates like this compound. The molecule is thought to first bind to residues at the peripheral site, such as Trp82 and Asp70, in a "non-prereactive" state. Subsequently, it rotates and moves deeper into the gorge to orient itself correctly for catalysis by the serine residue of the catalytic triad, forming a "prereactive" complex. This dynamic process highlights the importance of the gorge's architecture and the flexibility of its constituent residues in facilitating catalysis.

Table 2: Insights from Molecular Dynamics Simulations of this compound-BChE Complex

| Simulation Finding | Implication for this compound Interaction | Reference |

| High flexibility of the omega loop and PAS | Facilitates entry and initial binding of the bulky this compound molecule. | nih.gov |

| Identification of non-prereactive and prereactive binding states | Suggests a multi-step mechanism for substrate positioning prior to catalysis. | |

| Stability of cation-π interactions with Trp82 | Underlines the importance of this residue in anchoring the substrate within the active site. | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to this compound Catalysis

To study the chemical reactions involved in the hydrolysis of this compound, researchers employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.govencyclopedia.pub These approaches treat the region of the active site where bond-breaking and bond-forming events occur with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. nih.govencyclopedia.pub

QM/MM simulations have been applied to elucidate the catalytic mechanism of cholinesterases. nih.govencyclopedia.pub For substrates similar to this compound, these studies have detailed the acylation and deacylation steps of the hydrolysis reaction. The process involves a nucleophilic attack by the catalytic serine on the carbonyl carbon of the substrate, leading to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole. This is followed by the release of the first product and the formation of an acylated enzyme, which is then hydrolyzed to release the second product and regenerate the free enzyme.

While specific QM/MM studies on this compound are less common, the principles derived from studies on analogous substrates like acetylcholine (B1216132) and butyrylthiocholine (B1199683) are directly applicable. frontiersin.org These studies provide detailed energy profiles for the reaction pathway, identifying transition states and intermediates, and clarifying the roles of the catalytic triad residues in proton transfer and charge stabilization. nih.gov

Theoretical Models of this compound Binding States (e.g., Pre-reactive, Non-pre-reactive Complexes)

Theoretical models, integrating data from docking, MD, and QM/MM simulations, have led to a comprehensive picture of how this compound binds to BChE. nih.govmdpi.com A central concept that has emerged is the existence of distinct binding states.

The non-prereactive complex is characterized by the initial interaction of this compound with the peripheral regions of the active site gorge. In this state, the substrate is thought to be oriented vertically within the gorge, interacting with residues like Asp70 and Trp82. This initial binding is a crucial first step in capturing the substrate from the solvent.

Following this initial binding, the substrate undergoes a conformational change, rotating into a horizontal orientation at the bottom of the gorge. This forms the prereactive complex , where the ester linkage of this compound is positioned in close proximity to the catalytic serine (Ser198) and the oxyanion hole, ready for nucleophilic attack. The transition from the non-prereactive to the prereactive state is a critical, dynamic step that ensures the efficient alignment of the substrate for catalysis. These theoretical models, supported by computational evidence, provide a detailed framework for understanding the structure-function relationship in the enzymatic hydrolysis of this compound. nih.govmdpi.com

Succinyldithiocholine As a Biochemical Probe in Cholinesterase Characterization

Development and Validation of Spectrophotometric Assays Utilizing Succinyldithiocholine

The development of reliable assays is fundamental to clinical enzymology. For cholinesterase activity, spectrophotometric methods are favored for their simplicity, speed, and cost-effectiveness. researchgate.net An assay utilizing this compound as a substrate, typically coupled with 5,5'-dithio-bis(2-nitrobenzoate) (DTNB), has proven to be a robust method for measuring cholinesterase catalytic activity in serum. researchgate.net

The principle of this assay is straightforward: BChE hydrolyzes this compound, releasing thiocholine (B1204863). This product then reacts with the chromogen DTNB, producing a colored compound, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically. The rate of color change is directly proportional to the enzyme's activity.

Validation of any analytical method is critical to ensure its reliability. researchgate.net As per international guidelines, this process involves establishing several performance characteristics. researchgate.netresearchgate.net

Key Validation Parameters for Spectrophotometric Assays:

Linearity: The assay must demonstrate a direct, proportional relationship between the concentration of the analyte and the absorbance reading within a specific range. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of standard is added to a sample and the measurement is compared to the expected result. researchgate.netresearchgate.net

Precision: This assesses the reproducibility of the results. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). researchgate.netproquest.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netresearchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature) provides an indication of its reliability during routine use. researchgate.net

Studies have shown that the this compound-based assay exhibits high accuracy and precision, making it a dependable choice for clinical diagnostics. researchgate.net

Application of this compound Assays in Biochemical Phenotyping of Butyrylcholinesterase Variants

Inherited variants of the butyrylcholinesterase (BCHE) gene can lead to altered enzyme activity and a clinically significant condition known as pseudocholinesterase deficiency. mayoclinic.orgpathologytestsexplained.org.au Individuals with this deficiency are at risk of prolonged apnea (B1277953) after receiving the muscle relaxant succinylcholine (B1214915). mayoclinic.orgumich.edu Therefore, identifying these individuals through biochemical phenotyping is crucial.

Phenotyping traditionally involves measuring total BChE activity and its inhibition by chemicals like dibucaine (B1670429), yielding a "dibucaine number" (DN). nih.govcdnsciencepub.com However, the choice of substrate for the initial activity measurement significantly impacts the assay's ability to identify at-risk individuals.

A comparative study evaluated six different methods for measuring BChE activity in 131 subjects, who were phenotyped using dibucaine and fluoride (B91410) numbers and genotyped for confirmation. The results demonstrated that the assay using this compound as the substrate had the highest diagnostic accuracy for discriminating between subjects with normal and succinylcholine-sensitive phenotypes. researchgate.net

The superiority of the this compound method is evident in its Receiver Operating Characteristic (ROC) curve analysis, a graphical plot that illustrates the diagnostic ability of a binary classifier system.

| Method (Substrate) | Area Under ROC Curve |

| This compound | 0.97 |

| Propionylthiocholine | 0.94 |

| Butyrylthiocholine (B1199683) (Method 1) | < 0.90 |

| Butyrylthiocholine (Method 2) | < 0.90 |

| Benzoylcholine | < 0.90 |

| Data synthesized from a study on cholinesterase methods. researchgate.net |

The high area under the curve (AUC) for the this compound method indicates its excellent ability to correctly classify individuals with and without BChE variants. researchgate.net This makes it the method of choice for accurately assessing a patient's risk profile before the administration of succinylcholine. researchgate.netnih.gov

Elucidation of Cholinesterase Enzyme Deficiencies via this compound Substrate Activity

Cholinesterase deficiency is primarily caused by mutations in the BCHE gene. mayoclinic.orgplos.org These mutations can result in an enzyme with reduced catalytic efficiency, a lower concentration in the plasma, or a complete absence of activity (a "silent" phenotype). plos.orgnih.gov Assays using this compound are highly effective in detecting these deficiencies because this compound closely mimics the structure of succinylcholine, the very drug that reveals the clinical symptoms of the deficiency. researchgate.netmayoclinic.org

The catalytic activity of BChE towards this compound directly reflects its ability to metabolize succinylcholine. Low or non-existent activity in this assay is a strong indicator of a clinically significant deficiency. For instance, a study established that a BChE activity value of ≤ 23 U/L, when measured using the this compound method, was five times more likely to be found in a succinylcholine-sensitive individual than in a normal one. researchgate.net

This direct correlation provides a clear biochemical basis for the observed clinical symptoms. The failure to hydrolyze this compound in vitro mirrors the in vivo failure to hydrolyze succinylcholine, leading to prolonged neuromuscular blockade. pathologytestsexplained.org.au Therefore, this specific substrate activity is not just a measure of enzyme function but a direct probe into the molecular basis of the deficiency.

Utility of this compound in Characterizing Cholinesterase Mutants and Their Catalytic Impairments

Beyond identifying general deficiencies, this compound is invaluable for the detailed kinetic characterization of specific BChE mutants. By studying how a particular mutation affects the enzyme's ability to hydrolyze this substrate, researchers can understand the functional role of specific amino acid residues and the mechanisms that lead to catalytic impairment. nih.govnih.gov

Several studies have used this compound to define the phenotype of novel BChE mutations:

Ala34Val Mutant: Kinetic analysis of a recombinant BChE with an Alanine-to-Valine substitution at position 34 (p.Ala34Val) showed it was completely inactive against this compound. nih.govresearchgate.netuiuc.edu Interestingly, the mutant enzyme was still active against a different substrate, butyrylthiocholine (BTC). researchgate.netuiuc.edu This differential activity highlights the specificity of the substrate-enzyme interaction and demonstrates how a single amino acid change, remote from the active site, can disrupt the catalytic machinery in a way that specifically prevents the binding or hydrolysis of this compound and its parent compound. nih.govresearchgate.net

Val204Asp Mutant: A point mutation changing Valine to Aspartic acid at position 204 (p.Val204Asp) also results in a "silent" enzyme. plos.orgnih.gov Kinetic analysis of this variant showed a high Michaelis constant (K_m) and a low maximum reaction velocity (V_max) with other substrates, consistent with its inability to hydrolyze suxamethonium (succinylcholine). plos.orgnih.gov Molecular dynamics simulations revealed that this mutation disrupts the hydrogen bond network essential for maintaining the functional architecture of the catalytic triad (B1167595) (Ser198-His438-Glu441), thus explaining its lack of activity. nih.gov

Role of Specific Residues: Research has also pinpointed key amino acids involved in the binding of this compound. Aspartate at position 70 (Asp70) and Tryptophan at position 82 (Trp82), located in the omega loop near the active site, are crucial for binding the substrate. encyclopedia.pubfrontiersin.org Mutations affecting these residues can dramatically increase the K_m value, indicating a much lower binding affinity for substrates like this compound. encyclopedia.pub

| BChE Variant | Substrate | Observed Activity/Kinetic Parameter | Implication |

| Ala34Val | This compound (SCdTC) | Inactive. nih.govresearchgate.netuiuc.edu | Demonstrates a "silent" phenotype with succinylcholine-like substrates. |

| Val204Asp | Suxamethonium | No activity. plos.orgnih.gov | Mutation disrupts the catalytic triad, leading to a silent enzyme. nih.gov |

| Asp70Gly | General Substrates | K_m values increased 10- to 100-fold. encyclopedia.pub | Highlights the critical role of Asp70 in substrate binding. encyclopedia.pubfrontiersin.org |

| This table summarizes findings on how specific mutations affect BChE's catalytic function, often characterized using this compound or its parent compound. |

The use of this compound as a substrate in these studies provides precise insights into how genetic mutations translate into functional enzymatic impairments, thereby connecting genotype to phenotype.

Advanced Research Directions and Emerging Methodologies Involving Succinyldithiocholine

Integration of Multi-Omics Data with Succinyldithiocholine-Based Enzyme Characterization

The characterization of cholinesterase activity using this compound has traditionally been correlated with single-gene analysis to determine an individual's phenotype, particularly in the context of succinylcholine (B1214915) sensitivity. researchgate.netnih.govresearchgate.net This approach typically involves genotyping the butyrylcholinesterase (BChE) gene and linking specific genetic variants to enzyme activity levels measured with the this compound assay. nih.govresearchgate.net

However, the future of enzyme characterization lies in a more holistic, systems-biology approach through the integration of multi-omics data. nih.govnih.gov This involves combining genomic data with other high-throughput datasets, such as proteomics and metabolomics, to build a comprehensive picture of the factors influencing enzyme function.

Future Research Directions:

Proteomics: By combining this compound-based enzyme assays with proteomic analyses, researchers could identify other proteins that may modulate cholinesterase activity or expression. This could reveal novel regulatory pathways or protein-protein interactions that influence the rate of this compound hydrolysis.

Metabolomics: Integrating metabolomic data could uncover endogenous metabolites that act as inhibitors or enhancers of cholinesterase. This could explain variations in this compound hydrolysis rates that are not accounted for by genetic factors alone.

Systems-Level Understanding: A multi-omics approach could lead to the development of complex models that predict an individual's response to succinylcholine with much higher accuracy, integrating genetic predispositions with the current proteomic and metabolic state of the individual. nih.gov Such an approach would move beyond a single enzyme-gene focus to a network-level understanding of drug metabolism. nih.gov

This integrated strategy promises to unravel the complex interplay of genes, proteins, and metabolites that dictate cholinesterase function, with this compound-based assays serving as a key phenotypic readout.

Novel Spectroscopic and Analytical Techniques for Studying this compound Reactions

The standard method for measuring the enzymatic hydrolysis of this compound relies on a colorimetric assay developed by Ellman. researchgate.netresearchgate.net In this reaction, the thiocholine (B1204863) released by cholinesterase activity reacts with 5,5'-dithio-bis(2-nitrobenzoate) (DTNB) to produce a yellow-colored anion that is quantified using UV-Vis spectroscopy. researchgate.netnih.gov While robust and widely adopted, new analytical methods are emerging to study these reactions with greater detail and in different contexts.

Emerging Techniques:

Stopped-Flow Spectroscopy: For studying the rapid kinetics of cholinesterase inhibition and catalysis, stopped-flow spectroscopy offers a significant advantage. This technique allows for the measurement of enzymatic reactions on a millisecond timescale, providing detailed insights into pre-steady-state kinetics and the mechanism of interaction between the enzyme and this compound. nih.gov

Mass Spectrometry (MS): MS-based assays are being developed for more direct and sensitive detection of enzymatic reaction products. dntb.gov.ua An on-flow mass spectrometry-based dual enzyme assay has been proposed, which could be adapted to directly measure the products of this compound hydrolysis, offering high specificity and avoiding the potential interference issues associated with the indirect DTNB-based colorimetric assay. dntb.gov.ua

Smartphone-Based Colorimetric Analysis: For point-of-care and field diagnostics, there is a growing interest in using smartphone cameras as portable spectrophotometers. mdpi.com While demonstrated for other cholinesterase substrates like indoxylacetate, this technology could be adapted for the this compound/DTNB assay. mdpi.com This would enable rapid, low-cost screening of cholinesterase activity outside of a traditional laboratory setting.

These novel techniques provide powerful new avenues for investigating this compound reactions, from fundamental mechanistic studies to accessible diagnostic applications.

High-Throughput Screening Methodologies Employing this compound

The search for novel therapeutic agents often involves screening large libraries of chemical compounds for their ability to modulate the activity of a specific enzyme target. The this compound/DTNB assay is exceptionally well-suited for high-throughput screening (HTS) due to its simplicity, robustness, and amenability to automation. researchgate.netresearchgate.net

The assay is typically performed in 96- or 384-well microtiter plates, allowing for the simultaneous testing of thousands of compounds. tandfonline.comnih.gov In this format, a library of potential inhibitors is added to individual wells containing the cholinesterase enzyme, followed by the addition of this compound. A decrease in the rate of color formation (compared to a control without an inhibitor) indicates that a compound has successfully inhibited the enzyme.

Key Features for HTS:

Automation: The simple "mix-and-read" nature of the colorimetric assay is readily automated using robotic liquid handling systems. researchgate.netnih.gov

Multiplexing: this compound can be incorporated into multiplexed HTS assays. nih.gov For example, emerging LC-MS/MS-based screening platforms can simultaneously assess the inhibition of multiple drug-metabolizing enzymes, and a this compound-based reaction could be included to specifically flag cholinesterase inhibitors and assess their selectivity. nih.gov

Applications: The primary HTS applications include screening for novel inhibitors of acetylcholinesterase for conditions like Alzheimer's disease and identifying modulators of butyrylcholinesterase for toxicological and therapeutic purposes. tandfonline.com

The use of this compound in HTS provides an efficient and cost-effective method to identify lead compounds for drug development and to probe the vast chemical space for new cholinesterase modulators.

Exploration of this compound in Enzyme Engineering for Modified Cholinesterase Activities

Enzyme engineering aims to alter the properties of an enzyme through targeted mutations to enhance its catalytic efficiency, change its substrate specificity, or improve its stability. This compound serves as a critical tool in this field for characterizing the functional consequences of mutations in cholinesterases. mdpi.comfrontiersin.org

Researchers introduce specific mutations into the cholinesterase gene, particularly in regions known to be important for substrate binding and catalysis, such as the active site gorge and the acyl-binding pocket. mdpi.commdpi.com The resulting mutant enzymes are then expressed and purified, and their catalytic activity is assayed using this compound. By comparing the kinetic parameters (such as Kₘ and k꜀ₐₜ) of the mutant enzymes with the wild-type enzyme, scientists can deduce the role of individual amino acids in the enzymatic mechanism. mdpi.comfrontiersin.org

A key area of study has been the role of specific residues in the active site of human butyrylcholinesterase (BChE) in binding the positively charged this compound. tandfonline.commdpi.commdpi.com Computational modeling and site-directed mutagenesis have been used to investigate these interactions extensively. mdpi.comnih.gov

Table 8.1: Impact of BChE Mutations on this compound Interaction

| Mutation | Location | Observed Effect on this compound Interaction | Reference |

| D70G (Atypical) | Anionic Site | Dramatically reduces the affinity for positively charged substrates like this compound, leading to very poor hydrolysis. | umich.edu |

| W82A | Anionic Site | Mutation of Tryptophan 82 to Alanine (B10760859) significantly impacts substrate binding. | mdpi.commdpi.com |

| A328W/Y332A | Acyl-Binding Pocket | This double mutant was engineered to enhance cocaine hydrolysis but was characterized with various substrates, including thiocholine esters. | nih.gov |

This table is for illustrative purposes and represents findings from multiple studies on cholinesterase engineering.

These engineering efforts are not purely academic. There is significant interest in developing BChE variants with enhanced catalytic activity to serve as "bioscavengers" that can detoxify nerve agents and other poisons. frontiersin.org this compound, by mimicking certain structural features of these toxic compounds, is an invaluable substrate for screening and characterizing these engineered enzymes.

Q & A

Q. What methodological considerations are critical when using succinyldithiocholine to measure pseudocholinesterase activity in clinical research?

this compound serves as a substrate analog for succinyldicholine in assays measuring pseudocholinesterase (BuChE) activity. The method involves hydrolysis of this compound by BuChE, releasing thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product measured spectrophotometrically at 410 nm . Key considerations include:

- Linearity and Precision : Ensure reaction rates remain linear with serum volume (e.g., 30–50 µL) and validate precision via between-day coefficients of variation (1.1–3.7%) .

- Reference Intervals : Establish genotype-specific ranges (e.g., 34–77 U/L for "usual" genotypes, 5–35 U/L for heterozygotes) and account for sex differences (males: 40–78 U/L; females: 33–76 U/L, p < 0.01) .

- Automation Compatibility : Optimize protocols for automated analyzers (e.g., Cobas Bio) to enable high-throughput clinical screening .

Q. How does this compound improve sensitivity in detecting succinyldicholine-sensitive patients compared to traditional substrates?

this compound directly mimics succinyldicholine’s structure, enabling precise detection of enzymatic variants that hydrolyze the drug inefficiently. Unlike propionylthiocholine or benzoylcholine, which require inhibitor-based phenotyping (e.g., dibucaine/fluoride numbers), this compound assays bypass extrapolation errors from non-pharmacological substrates. Studies show 69% of heterozygous patients exhibit activity <26 U/L (vs. 20% with propionylthiocholine), correlating better with clinical apnea risk .

Advanced Research Questions

Q. What structural and kinetic mechanisms explain the altered substrate affinity in BuChE mutants (e.g., D70G) when using this compound?

The D70G mutation disrupts electrostatic interactions at the active site gorge rim, increasing Km for dicationic substrates like this compound. Molecular dynamics simulations reveal two binding orientations: one involving Asp70 and Trp82 in the ω-loop, and another deeper in the gorge. Dicationic substrates require both interactions, leading to a 100-fold Km increase in D70G mutants vs. 10-fold for monocationic substrates. This explains the heightened sensitivity of this compound in identifying atypical genotypes .

Q. How should researchers resolve contradictions in reported pseudocholinesterase activity thresholds for predicting succinyldicholine sensitivity?

Discrepancies arise from substrate choice and clinical endpoints. For example, Viby-Mogensen observed 50% of heterozygotes with prolonged apnea, whereas Dietz et al. reported 20% using propionylthiocholine. Resolve conflicts by:

- Standardizing Substrates : Use this compound to align enzymatic activity with in vivo drug metabolism .

- Validating Cutoffs : Adopt a 26 U/L threshold (2.5 SD below normal mean) for heterozygotes, which matches clinical apnea risk better than inhibitor-based methods .

- Cohort Stratification : Account for confounders like pregnancy, which lowers BuChE activity independently of genotype .

Experimental Design & Data Analysis

Q. What statistical and experimental controls are essential for longitudinal studies of BuChE activity in at-risk populations (e.g., pregnant women)?

- Baseline Genotyping : Confirm participant genotypes (e.g., UU, UA, AA) to distinguish genetic vs. acquired BuChE deficiency .

- Activity Monitoring : Use this compound assays at multiple timepoints to track enzymatic changes, ensuring intra-assay CV <4% .

- Confounding Factors : Adjust for liver dysfunction, malnutrition, or drug interactions that alter BuChE synthesis .

- Clinical Correlation : Link activity thresholds (e.g., <26 U/L) to apnea duration using regression models, controlling for covariates like age and BMI .

Q. How can researchers optimize this compound-based assays for high-throughput screening in resource-limited settings?

- Miniaturization : Validate microvolume assays (e.g., 10 µL serum) without sacrificing linearity (R<sup>2</sup> >0.98) .

- Reagent Stability : Use lyophilized DTNB and substrate stocks to reduce cold-chain dependence.

- Point-of-Care Devices : Partner with engineers to develop low-cost spectrophotometers with 410 nm capability, calibrated against reference methods .

Data Contradiction & Interpretation

Q. Why do some "usual" genotype patients exhibit prolonged apnea despite normal BuChE activity?

Acquired BuChE deficiency (e.g., hepatic impairment, pregnancy) can reduce activity below critical thresholds. For example, pregnancy lowers activity by 20–30%, pushing some UU individuals into the "sensitive" range (<26 U/L). Additionally, post-translational modifications (e.g., glycosylation) may alter substrate affinity independently of genotype .

Methodological Advancements

Q. What emerging techniques complement this compound assays in BuChE research?

- Mass Spectrometry : Quantify succinyldicholine hydrolysis products (e.g., choline esters) to validate enzymatic activity .

- CRISPR-Cas9 Models : Engineer BuChE mutants (e.g., D70G, W82A) to study structure-activity relationships in vitro .

- Machine Learning : Train algorithms to predict apnea risk using multiplexed data (genotype, activity, clinical covariates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.